BenchChemオンラインストアへようこそ!

2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid

MMP-9 Hemopexin Domain Cancer Metastasis

2-[(4-Oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid (CAS 501074-92-6) is a pyrimidinylacetic acid derivative that serves as the essential core scaffold for a novel class of matrix metalloproteinase-9 (MMP-9) inhibitors. Unlike classical MMP inhibitors that target the conserved catalytic domain, derivatives of this compound uniquely bind to the hemopexin (PEX) domain of MMP-9, disrupting protein-protein interactions without affecting catalytic activity.

Molecular Formula C9H12N2O3S
Molecular Weight 228.27
CAS No. 501074-92-6
Cat. No. B2938800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid
CAS501074-92-6
Molecular FormulaC9H12N2O3S
Molecular Weight228.27
Structural Identifiers
SMILESCCCC1=CC(=O)NC(=N1)SCC(=O)O
InChIInChI=1S/C9H12N2O3S/c1-2-3-6-4-7(12)11-9(10-6)15-5-8(13)14/h4H,2-3,5H2,1H3,(H,13,14)(H,10,11,12)
InChIKeyJDCKXGBXTQJEJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(4-Oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid (CAS 501074-92-6): A Core Scaffold for Non-Catalytic MMP-9 Modulation


2-[(4-Oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid (CAS 501074-92-6) is a pyrimidinylacetic acid derivative that serves as the essential core scaffold for a novel class of matrix metalloproteinase-9 (MMP-9) inhibitors [1]. Unlike classical MMP inhibitors that target the conserved catalytic domain, derivatives of this compound uniquely bind to the hemopexin (PEX) domain of MMP-9, disrupting protein-protein interactions without affecting catalytic activity [2]. This compound and its related derivatives are part of the broader pyrimidinylacetic acid patent family claiming utility for diseases mediated by CRTH2 [3].

Why Generic Pyrimidinylacetic Acids Cannot Replace 2-[(4-Oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid in MMP-9 Research


Generic substitution among pyrimidinylacetic acid derivatives fails due to the stringent structure-activity relationship required for MMP-9 PEX domain engagement. The specific n-propyl chain at the 6-position is critical; its replacement with an isopropyl group (a constitutional isomer) yields a distinct compound (CAS 887040-49-5) with a different spatial orientation . This subtle change alters the three-dimensional pharmacophore required for binding to the PEX domain's hydrophobic pocket, as demonstrated by the fact that the lead amide derivative (MMP-9-IN-1), which retains the n-propyl chain, achieves a Kd of 2.1 μM for MMP-9 PEX, while analogs with modified pyrimidine substituents show no such specific binding [1]. Therefore, the n-propyl-substituted scaffold is non-substitutable for projects requiring non-catalytic MMP-9 inhibition.

Quantitative Differentiation Evidence for 2-[(4-Oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid (CAS 501074-92-6)


Scaffold-Specific MMP-9 PEX Domain Binding Affinity (Kd)

The lead amide derivative N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide (MMP-9-IN-1), which is synthesized directly from the target compound 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid, specifically binds to the PEX domain of MMP-9 with a dissociation constant (Kd) of 2.1 ± 0.2 μM, as measured by intrinsic protein fluorescence quenching [1]. This binding does not occur with other MMPs, demonstrating a unique target engagement profile absent in classical catalytic-site MMP inhibitors [1]. The target compound itself is the essential carboxylic acid precursor for this class of inhibitors, and the integrity of the n-propyl pyrimidinone scaffold is required for this binding activity.

MMP-9 Hemopexin Domain Cancer Metastasis Non-catalytic inhibition

Functional Selectivity: Inhibition of MMP-9-Mediated Cell Migration Without Catalytic Inhibition

The amide derivative of the target compound (MMP-9-IN-1) specifically inhibits MMP-9-mediated cancer cell migration and proliferation without modulating MMP-9 catalytic activity [1]. This functional selectivity is a direct consequence of targeting the PEX domain, which mediates homodimerization and downstream signaling required for cell migration. In contrast, classical MMP inhibitors like batimastat and marimastat target the catalytic zinc-binding site, leading to broad-spectrum inhibition of multiple MMPs and associated musculoskeletal toxicity in clinical trials [2]. The target compound's scaffold thus enables a mechanism of action that is functionally orthogonal to catalytic inhibition.

Cell Migration MMP-9 Dimerization Antimetastatic Functional Selectivity

In Vivo Antimetastatic Efficacy Derived from the Scaffold

In a tumor xenograft model using MDA-MB-435 cells, the lead compound derived from 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid retarded primary tumor growth and significantly inhibited lung metastasis [1]. This in vivo validation directly ties the activity to the n-propyl pyrimidinone scaffold present in the target compound. No equivalent in vivo antimetastatic data have been reported for the isopropyl analog or other closely related pyrimidinylacetic acid derivatives.

Xenograft Tumor Metastasis In Vivo Efficacy MDA-MB-435

Structural Uniqueness: n-Propyl vs. Isopropyl Substituent Comparison

The key structural differentiator of the target compound is the n-propyl chain at the 6-position of the pyrimidinone ring. Its constitutional isomer, (4-isopropyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid (CAS 887040-49-5), shares the identical molecular formula (C9H12N2O3S) and molecular weight (228.27 g/mol) but differs in the branching of the alkyl chain . This n-propyl to isopropyl switch alters the spatial orientation of the hydrophobic substituent, which is critical for the PEX domain binding pocket. Both compounds are commercially available, but only the n-propyl variant serves as the scaffold for the validated MMP-9-IN-1 [1].

Structure-Activity Relationship Pyrimidine Substituent Pharmacophore n-Propyl

Class-Level CRTH2 Antagonism Potential vs. Dedicated CRTH2 Antagonists

The target compound falls within the scope of EP1471057, which claims pyrimidinylacetic acid derivatives as CRTH2 receptor antagonists for allergic diseases such as asthma and allergic rhinitis [1]. However, no specific IC50 or Ki data for the target compound against CRTH2 have been published. Dedicated CRTH2 antagonists such as BI 671800 demonstrate potent binding with IC50 values of 4.5 nM (human CRTH2) and 3.7 nM (mouse CRTH2) . The general class of pyrimidinylacetic acids is claimed to possess CRTH2 antagonistic activity, but the specific compound remains uncharacterized.

CRTH2 DP2 Prostaglandin D2 Allergic Inflammation

Validated Application Scenarios for 2-[(4-Oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid (CAS 501074-92-6)


Synthesis of MMP-9 PEX Domain-Targeted Chemical Probes

The target compound is the mandatory starting material for synthesizing MMP-9-IN-1 (CAS 502887-71-0) and related amide derivatives that specifically bind the MMP-9 hemopexin domain [1]. Procure this compound when the research objective is to generate non-catalytic MMP-9 inhibitors that disrupt protein-protein interactions without the selectivity liabilities of catalytic-site inhibitors. The n-propyl chain is essential; the isopropyl analog is not a valid substitute .

Antimetastatic Drug Discovery Programs Targeting MMP-9 Dimerization

For preclinical drug discovery programs focused on preventing cancer metastasis through MMP-9 dimerization blockade, this compound serves as the core scaffold. The lead derivative has demonstrated in vivo retardation of primary tumor growth and inhibition of lung metastasis in MDA-MB-435 xenograft models [1]. This scaffold is uniquely positioned for structure-activity relationship (SAR) studies aimed at improving PEX domain binding affinity beyond the current Kd of 2.1 μM.

Negative Control for MMP Catalytic Activity Assays

Derivatives of this compound inhibit MMP-9-mediated cell migration without affecting catalytic activity, as confirmed by gelatin zymography [1]. This makes the compound series uniquely suitable as a negative control in experiments designed to distinguish between catalytic and non-catalytic MMP-9 functions. Researchers can use the compound to dissect MMP-9 signaling pathways that are independent of proteolytic activity.

Scaffold for Structure-Activity Relationship (SAR) Library Synthesis

The carboxylic acid functionality provides a synthetic handle for amide coupling, enabling the generation of diverse compound libraries [1]. The n-propyl pyrimidinone core is a validated starting point for SAR exploration around the MMP-9 PEX domain. Given the compound's predicted physicochemical properties (density: 1.39 g/cm3, boiling point: 403.8°C, melting point: 152°C) , it offers suitable stability for medicinal chemistry workflows.

Quote Request

Request a Quote for 2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.